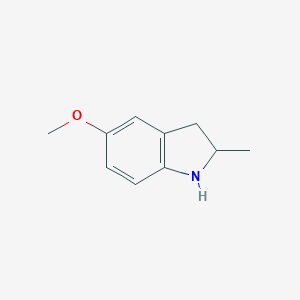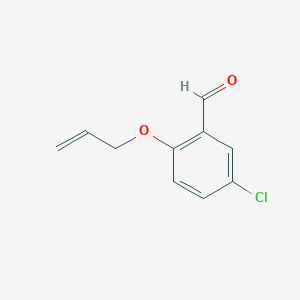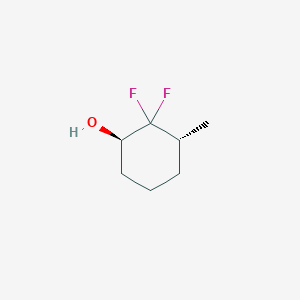
(1R,3R)-2,2-Difluoro-3-methylcyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3R)-2,2-Difluoro-3-methylcyclohexanol, also known as DFMC, is a chiral fluorinated alcohol that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has a unique molecular structure that makes it an ideal candidate for use in drug design, catalysis, and other areas of research. In
Mecanismo De Acción
The mechanism of action of (1R,3R)-2,2-Difluoro-3-methylcyclohexanol is not fully understood, but it is believed to interact with enzymes and proteins in the body. (1R,3R)-2,2-Difluoro-3-methylcyclohexanol has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to interact with proteins such as tubulin, which is involved in cell division.
Efectos Bioquímicos Y Fisiológicos
(1R,3R)-2,2-Difluoro-3-methylcyclohexanol has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, improve cognitive function, and enhance memory retention. (1R,3R)-2,2-Difluoro-3-methylcyclohexanol has also been shown to have antioxidant properties, which may help protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1R,3R)-2,2-Difluoro-3-methylcyclohexanol has several advantages for use in lab experiments. It is a chiral compound, which means it can be used to study the effects of enantiomers on biological systems. (1R,3R)-2,2-Difluoro-3-methylcyclohexanol is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, (1R,3R)-2,2-Difluoro-3-methylcyclohexanol has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on (1R,3R)-2,2-Difluoro-3-methylcyclohexanol. One area of interest is the development of (1R,3R)-2,2-Difluoro-3-methylcyclohexanol-based drugs for the treatment of various diseases. Another area of research is the use of (1R,3R)-2,2-Difluoro-3-methylcyclohexanol as a catalyst in organic reactions. Additionally, further studies are needed to fully understand the mechanism of action of (1R,3R)-2,2-Difluoro-3-methylcyclohexanol and its effects on biological systems.
Métodos De Síntesis
(1R,3R)-2,2-Difluoro-3-methylcyclohexanol can be synthesized through a multistep reaction starting with 2,2-difluorocyclohexanone. The first step involves the reduction of 2,2-difluorocyclohexanone with sodium borohydride to produce (1R,3R)-2,2-difluoro-3-methylcyclohexanol. This reaction is carried out in the presence of a solvent such as ethanol or methanol. The product is then purified using techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
(1R,3R)-2,2-Difluoro-3-methylcyclohexanol has been extensively studied for its potential applications in various fields. In drug design, (1R,3R)-2,2-Difluoro-3-methylcyclohexanol has been used as a building block for the synthesis of chiral fluorinated compounds with potential therapeutic properties. It has been shown to exhibit antiviral, anticancer, and antibacterial activities. (1R,3R)-2,2-Difluoro-3-methylcyclohexanol has also been used as a ligand in catalytic reactions, where it has been shown to enhance the enantioselectivity of the reaction.
Propiedades
Número CAS |
156484-00-3 |
|---|---|
Nombre del producto |
(1R,3R)-2,2-Difluoro-3-methylcyclohexanol |
Fórmula molecular |
C7H12F2O |
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
(1R,3R)-2,2-difluoro-3-methylcyclohexan-1-ol |
InChI |
InChI=1S/C7H12F2O/c1-5-3-2-4-6(10)7(5,8)9/h5-6,10H,2-4H2,1H3/t5-,6-/m1/s1 |
Clave InChI |
STOWCDMXCOLRKJ-PHDIDXHHSA-N |
SMILES isomérico |
C[C@@H]1CCC[C@H](C1(F)F)O |
SMILES |
CC1CCCC(C1(F)F)O |
SMILES canónico |
CC1CCCC(C1(F)F)O |
Sinónimos |
Cyclohexanol,2,2-difluoro-3-methyl-,(1R-trans)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



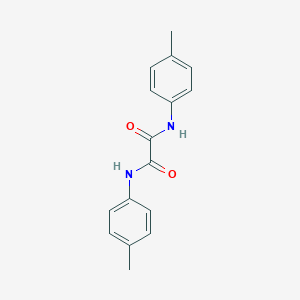
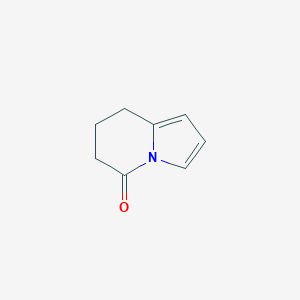
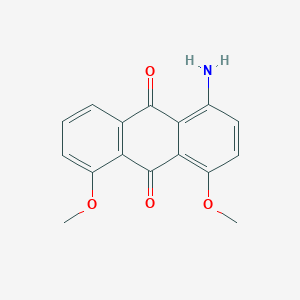
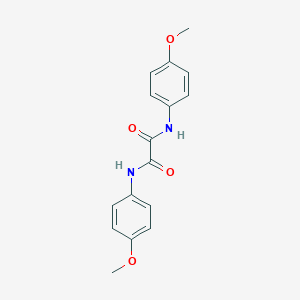
![1,2-Dihydropyrazolo[4,3-c][1,8]naphthyridin-4-one](/img/structure/B133010.png)
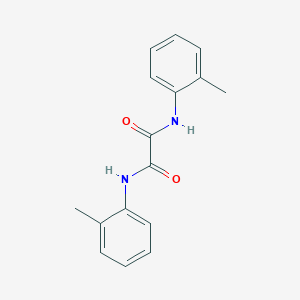
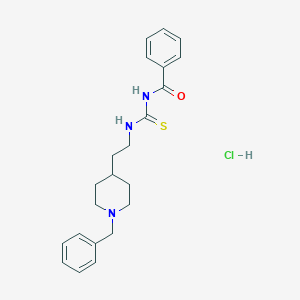
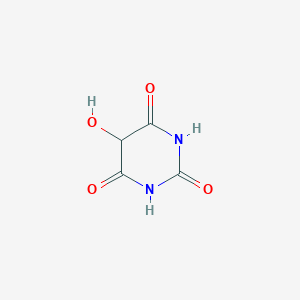
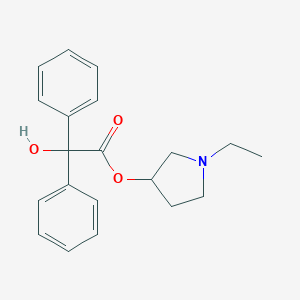
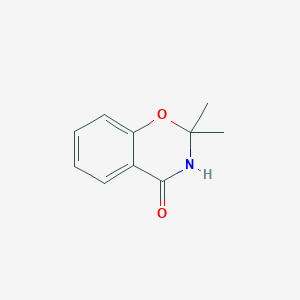
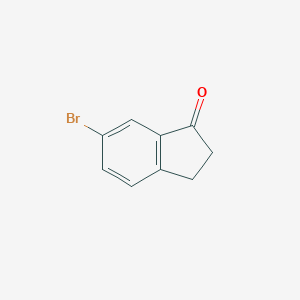
![1-[2-(4-Isothiocyanatophenoxy)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium tosylate](/img/structure/B133041.png)
